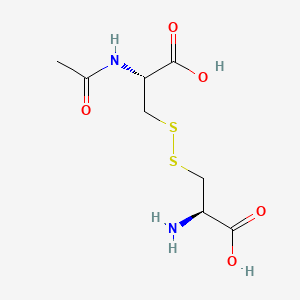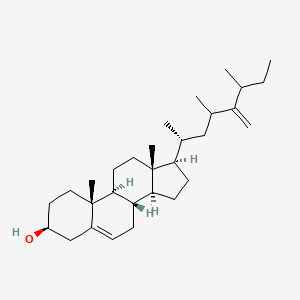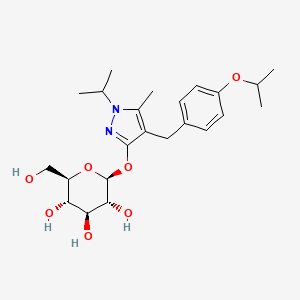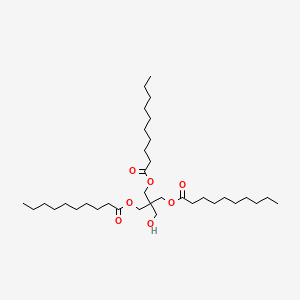
N-アセチルシステイン
概要
説明
科学的研究の応用
N-モノアセチルシステインは、科学研究で幅広い用途を持っています。
化学: さまざまな化学合成における試薬として、および他の化合物の前駆体として使用されます。
生物学: 細胞の酸化還元バランスにおける役割と、酸化ストレスに対する保護剤としての役割について研究されています。
作用機序
N-モノアセチルシステインは、主にその抗酸化特性を通じて効果を発揮します。 それはシステインに脱アセチル化され、次に体内の重要な抗酸化物質であるグルタチオンの合成に参加します . このプロセスは、有害物質を解毒し、細胞を酸化損傷から保護するのに役立ちます。 さらに、活性酸素種(ROS)やその他のフリーラジカルと直接結合して中和することができます .
生化学分析
Biochemical Properties
N-Monoacetylcystine plays a crucial role in biochemical reactions, primarily through its conversion to cysteine and subsequently to glutathione. Glutathione is essential for maintaining cellular redox balance and detoxifying reactive oxygen species. N-Monoacetylcystine interacts with several enzymes and proteins, including glutathione synthetase and glutathione reductase, which are involved in the synthesis and regeneration of glutathione . Additionally, N-Monoacetylcystine can modulate the activity of transcription factors such as nuclear factor kappa B, influencing the expression of genes involved in inflammation and oxidative stress .
Cellular Effects
N-Monoacetylcystine exerts various effects on different cell types and cellular processes. It enhances cellular antioxidant capacity by replenishing glutathione levels, thereby protecting cells from oxidative damage . N-Monoacetylcystine also influences cell signaling pathways, such as the c-Jun N-terminal kinase and p38 MAP kinase pathways, which are involved in stress responses . Furthermore, N-Monoacetylcystine can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of N-Monoacetylcystine involves its conversion to cysteine, which is then used for glutathione synthesis. Glutathione acts as a reducing agent, neutralizing reactive oxygen species and maintaining cellular redox balance . N-Monoacetylcystine can also directly interact with proteins and enzymes, modifying their activity through its reducing properties . This includes the inhibition of pro-inflammatory transcription factors and the activation of cell survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Monoacetylcystine can change over time. The compound is relatively stable, but its efficacy may decrease due to degradation . Long-term studies have shown that N-Monoacetylcystine can have sustained antioxidant effects, but its impact on cellular function may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that N-Monoacetylcystine can maintain cellular redox balance and protect against oxidative stress over extended periods .
Dosage Effects in Animal Models
The effects of N-Monoacetylcystine vary with different dosages in animal models. At low to moderate doses, N-Monoacetylcystine has been shown to enhance antioxidant defenses and protect against oxidative damage . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more prominent at higher doses .
Metabolic Pathways
N-Monoacetylcystine is involved in several metabolic pathways, primarily through its conversion to cysteine and glutathione. It interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, which are involved in cysteine metabolism and glutathione synthesis . N-Monoacetylcystine can also influence metabolic flux, altering the levels of various metabolites involved in redox balance and detoxification .
Transport and Distribution
N-Monoacetylcystine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and is distributed to different tissues based on blood flow and tissue affinity . N-Monoacetylcystine can also bind to plasma proteins, affecting its distribution and bioavailability . Its localization and accumulation within tissues can influence its efficacy and duration of action .
Subcellular Localization
The subcellular localization of N-Monoacetylcystine can affect its activity and function. It is primarily localized in the cytosol, where it participates in glutathione synthesis and redox regulation . N-Monoacetylcystine can also be found in mitochondria, where it helps maintain mitochondrial redox balance and protect against oxidative damage . Post-translational modifications and targeting signals may direct N-Monoacetylcystine to specific cellular compartments, influencing its activity and function .
準備方法
合成ルートと反応条件
N-モノアセチルシステインは、システインのアセチル化によって合成できます。 このプロセスは、システイン溶液のpHを塩基性範囲(pH 9-12)に調整し、次に無水酢酸を加えることから始まります . この反応により、N-モノアセチルシステインが生成され、適切な条件下で精製して保管することができます。
工業生産方法
N-モノアセチルシステインの工業生産は、通常、同様のアセチル化反応を用いた大規模合成を含みます。 この化合物は、その後、結晶化またはその他の分離技術によって精製され、高い純度と安定性が確保されます .
化学反応の分析
反応の種類
N-モノアセチルシステインは、以下を含むさまざまな化学反応を起こします。
酸化: ジスルフィド結合を形成するために酸化することができます。
還元: ジスルフィド結合を切断するために還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やその他の過酸化物があります。
還元: ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が使用されます。
主な生成物
類似化合物との比較
類似化合物
N-アセチルシステイン: 同様の抗酸化特性を持つ別のアセチル化システイン誘導体です。
システイン: N-モノアセチルシステインの前駆体である非アセチル化形態です。
独自性
N-モノアセチルシステインは、システインと比較して、その安定性とバイオアベイラビリティを高める特定のアセチル化により、ユニークです。 また、特にパラセタモール中毒と酸化ストレス関連の病状の文脈において、独自の治療的用途を持っています .
特性
IUPAC Name |
3-[(2-acetamido-2-carboxyethyl)disulfanyl]-2-aminopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOWUKVVFVVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948643 | |
| Record name | N-(1-Hydroxyethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25779-79-7 | |
| Record name | N-(1-Hydroxyethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)



![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)

